REACTION_CXSMILES
|
[CH2:1]([C:8]1(O)[CH2:20][CH2:19][C:11]2(OCC(C)(C)C[O:12]2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH2:1]([CH:8]1[CH2:20][CH2:19][C:11](=[O:12])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
compound
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1(CCC2(OCC(CO2)(C)C)CC1)O
|
Name
|
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 5 hours in a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 3 hours with a Dean-Stark apparatus
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0-50:50)
|
Type
|
ADDITION
|
Details
|
A suspension of the resulting
|
Type
|
CUSTOM
|
Details
|
purified product (935 mg) and 20% palladium hydroxide/carbon (93.5 mg) in methanol (11.3 mL)
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite (registered trademark)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To a solution of the resulting residue (938 mg) in tetrahydrofuran (34.3 mL), 1 mol/L hydrochloric acid (9.30 mL) was added at 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 14.5 hours
|
Duration
|
14.5 h
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the stirred mixture
|
Type
|
EXTRACTION
|
Details
|
under reduced pressure, three extractions
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated brine
|
Type
|
CONCENTRATION
|
Details
|
After passage through a phase separator, the washed organic layers were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=90:10-50:50)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 mg | |
YIELD: CALCULATEDPERCENTYIELD | 27.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |